4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole
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Overview
Description
4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 4-bromobenzenesulfonyl group, a 4-chlorophenyl group, and a methyl group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be formed via a between an azide and an alkyne. In this case, the azide precursor can be synthesized from 4-chlorophenylhydrazine and sodium nitrite, while the alkyne precursor can be derived from propargyl bromide.
Sulfonylation: The triazole intermediate is then subjected to sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 4-bromobenzenesulfonyl group to the triazole ring.
Methylation: Finally, the methyl group is introduced via a methylation reaction using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The triazole ring can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-(4-aminobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Oxidation Products: Sulfone derivatives like this compound sulfone.
Reduction Products: Sulfide derivatives like 4-(4-bromobenzenesulfanyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole.
Scientific Research Applications
4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Chemical Biology: Used as a probe to study enzyme inhibition and protein-ligand interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic or photophysical properties.
Pharmaceutical Development: Investigated for its role in drug design and development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, altering their function and activity.
Cellular Pathways: The compound may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromobenzenesulfonyl)-1-phenyl-1H-1,2,3-triazole: Lacks the 4-chlorophenyl group, which may affect its biological activity and chemical reactivity.
4-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: Substitutes the bromine atom with chlorine, potentially altering its reactivity and interaction with biological targets.
4-(4-methylbenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole: Replaces the bromine atom with a methyl group, which may influence its chemical properties and biological effects.
Uniqueness
4-(4-bromobenzenesulfonyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonyl and triazole functionalities, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)-5-methyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)14-8-2-11(16)3-9-14)18-19-20(10)13-6-4-12(17)5-7-13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRNQAWHCTUTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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